molecular formula C16H15NO4 B170788 2-Benzyl-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid CAS No. 1212092-04-0

2-Benzyl-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid

Cat. No. B170788
CAS RN: 1212092-04-0
M. Wt: 285.29 g/mol
InChI Key: JNHBKFAZBKSPLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of this compound involves a complex arrangement of carbon, hydrogen, nitrogen, and oxygen atoms. It includes a benzyl group, an epoxyisoindole group, and a carboxylic acid group.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular formula (C16H15NO4), molecular weight (285.29 g/mol), and its state at room temperature. Further details such as its melting point, boiling point, and density were not found in the search results .

Scientific Research Applications

Synthesis and Structural Analysis

  • Research shows that 5-arylfurfurilamines reacting with maleic anhydride form 6-aryl-3a,6-epoxyisoindole-7-carboxylic acids, which can be esterified to yield various methyl esters. These esters have potential applications in the synthesis of complex organic molecules (Nadirova et al., 2019).

Catalytic and Chemical Reactions

  • A method for synthesizing isoindoline-4-carboxylic acids via the aromatization of 3a,6-epoxyisoindoles in alkaline media has been proposed. This process is notable for its simplicity and efficiency, offering potential in various chemical syntheses (Zubkov et al., 2012).

Tautomerism and Reaction Mechanisms

  • The reaction of furfurylamines with α,β-unsaturated carboxylic acid anhydrides has been studied, revealing insights into ring-chain tautomerism. This research provides valuable information for designing specific chemical reactions and synthesizing novel compounds (Zubkov et al., 2016).

Crystallographic Studies

  • Crystallographic analysis of certain reaction products involving 3a,6-epoxy bridges has been conducted, offering detailed structural insights. These findings are important for understanding molecular interactions and designing targeted reactions (Toze et al., 2013).

Synthesis of Analogous Compounds

  • Research on the synthesis of various analogs, such as the benzoxazole and oxindole derivatives, has been explored. These studies contribute to a deeper understanding of the chemical properties and potential applications of these compounds (Hayakawa et al., 1984).

Biotechnological Production

  • The biotechnological preparation of oxo- and hydroxycarboxylic acids for organic synthesis has been investigated. These acids, including derivatives of isoindole, are promising building blocks for various organic syntheses, showcasing the intersection of biotechnology and chemical synthesis (Aurich et al., 2012).

Halogen Bonding Studies

  • A study on halogen bonding in specific epoxyisoindoles contributes to the understanding of molecular interactions and may have implications for the design of new materials or chemical reactions (Gurbanov et al., 2021).

Safety and Hazards

This compound is not intended for human or veterinary use. It is typically used for research purposes only. Specific safety and hazard information was not found in the search results .

properties

IUPAC Name

3-benzyl-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4/c18-14-13-12(15(19)20)11-6-7-16(13,21-11)9-17(14)8-10-4-2-1-3-5-10/h1-7,11-13H,8-9H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNHBKFAZBKSPLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C23C=CC(O2)C(C3C(=O)N1CC4=CC=CC=C4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzyl-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Benzyl-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid
Reactant of Route 2
2-Benzyl-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid
Reactant of Route 3
2-Benzyl-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid
Reactant of Route 4
2-Benzyl-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid
Reactant of Route 5
2-Benzyl-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid
Reactant of Route 6
2-Benzyl-1-oxo-1,2,3,6,7,7a-hexahydro-3a,6-epoxyisoindole-7-carboxylic acid

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